A two-step synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride is described in the patent "Formulation containing 1-isobutyl-1h-imidazo(45-c)quinoline-4-amine for local use and administration system for percutaneous absorption" []. While the specific details of the synthesis are not provided in this abstract, it mentions the use of 1-isobutyl-1H-imidazo[4,5-c]quinoline-4-amine as a starting material and its incorporation into a pharmaceutical formulation.
The crystal structure of 1-isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine, a closely related compound, is described in the paper "1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine" []. The study reveals a nearly planar structure for the 1H-imidazo[4,5-c]quinoline ring system with an intramolecular C-H⋯N hydrogen bond contributing to the molecule's stability. In the crystal form, the molecules are stacked along the b axis due to weak aromatic π-π interactions between the benzene and imidazole rings and the benzene and pyridine rings. []
The patent "Formulation containing 1-isobutyl-1h-imidazo(45-c)quinoline-4-amine for local use and administration system for percutaneous absorption" describes a pharmaceutical formulation containing 1-isobutyl-1H-imidazo[4,5-c]quinoline-4-amine []. The formulation, designed for topical application, includes the compound alongside specific fatty acids to enhance percutaneous absorption. [] This suggests potential applications in delivering this class of compounds through the skin for localized treatment.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2